2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile
Description
2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile (C₉H₇Cl₂NO, molecular weight 220.07 g/mol) is a nitrile derivative featuring a 2,4-dichlorophenyl group and a methoxy substituent on the central carbon of the acetonitrile backbone (Figure 1). This compound is cataloged as a synthetic building block, primarily used in organic synthesis and medicinal chemistry research . Its CAS numbers are 1483268-46-7 (primary) and MFCD21684422 (MDL identifier).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methoxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9(5-12)7-3-2-6(10)4-8(7)11/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFRVNZCWLOTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl ring and methoxy group contribute to the compound’s overall hydrophobicity and electronic properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-(2-Fluoro-4-methoxyphenyl)acetonitrile
- Structure : Features a fluorine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring.
- Properties: Molecular weight 179.18 g/mol (C₉H₈FNO), with a nitrile group enhancing reactivity for further functionalization .
- Applications : Used as an intermediate in pharmaceutical synthesis.
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
- Structure: Contains two aromatic rings: one with amino, chloro, and methyl substituents, and another with a chloro group.
- Applications : Explored in agrochemical research due to its halogenated aromatic moieties.
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
- Structure : Combines methoxy and trifluoroethoxy groups on the phenyl ring.
- Properties : The trifluoroethoxy group increases lipophilicity (logP ≈ 3.5), favoring blood-brain barrier penetration in drug design .
In contrast, fluorine or amino substituents (as in analogs) modulate electronic and steric properties differently, affecting reaction kinetics and biological activity.
Functional Group Variations
2,2-Dichloro-1-(2,4-dihydroxyphenyl)ethanone
- Structure : Replaces the nitrile and methoxy groups with two chlorine atoms and a ketone.
- Properties : Higher polarity (due to hydroxyl groups) and a melting point of 192°C, compared to the target compound’s likely lower melting point (methoxy reduces crystallinity) .
- Applications: Used in Hoesch reactions to synthesize hydroxyacetophenones .
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamides
- Structure : Substitutes the nitrile with an amide and adds a trichloroethyl group.
- Synthesis: Prepared via condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide .
Comparison with Target Compound :
The nitrile group in the target compound offers distinct reactivity (e.g., participation in nucleophilic additions or cycloadditions) compared to ketones or amides. The methoxy group may sterically hinder interactions in biological systems relative to bulkier substituents like trichloroethyl groups.
Imazalil (Enilconazole)
- Structure : A 1H-imidazole derivative with a 2,4-dichlorophenyl group.
- Applications : Broad-spectrum fungicide used in agriculture and post-harvest treatments .
- Mechanism : Inhibits ergosterol biosynthesis in fungi.
Propiconazole and Etaconazole
- Structure : Triazole derivatives with 2,4-dichlorophenyl groups.
- Applications : Systemic fungicides targeting cytochrome P450 enzymes .
Further studies would be required to confirm this hypothesis.
Hoesch Reaction Derivatives
- Example: 2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, synthesized from 2,4-dichlorophenoxyacetonitrile and resorcinol .
- Utility : Highlights the nitrile’s role as a precursor for ketone synthesis.
Thiourea and Amide Derivatives
- Example: 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, showing COX-2 inhibition .
- Utility : Demonstrates the versatility of dichlorophenyl-acetonitrile derivatives in generating bioactive molecules.
Comparison with Target Compound : The methoxy group in the target compound may direct electrophilic substitution reactions to specific positions on the aromatic ring, unlike electron-withdrawing substituents like chlorine.
Biological Activity
2-(2,4-Dichlorophenyl)-2-methoxyacetonitrile, also known by its CAS number 1483268-46-7, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
The compound features a dichlorophenyl group and a methoxyacetonitrile moiety, which contribute to its unique chemical reactivity and biological properties. Its structural formula is represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain .
Antifungal Effects
The compound also demonstrates antifungal properties. In laboratory settings, it has been tested against common fungal pathogens such as Candida albicans. The results indicated a notable reduction in fungal growth at concentrations as low as 25 µg/mL, suggesting potential for development into antifungal therapies .
Cytotoxicity and Anticancer Activity
In terms of anticancer potential, studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it has shown selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. This selectivity may be attributed to its ability to induce apoptosis through mitochondrial pathways .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, leading to inhibited protein synthesis.
- Induction of Reactive Oxygen Species (ROS) : In cancer cells, it appears to increase ROS levels, triggering oxidative stress and subsequent apoptosis.
- Targeting Specific Enzymatic Pathways : Preliminary studies suggest interactions with key enzymes involved in lipid metabolism and cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, the efficacy of this compound was compared with standard antibiotics. The compound outperformed several conventional treatments in inhibiting bacterial growth, particularly in resistant strains.
Case Study 2: Anticancer Research
A recent investigation focused on the compound's effects on MCF-7 breast cancer cells. Results indicated significant apoptosis induction after 24 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with concentrations above 20 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
